N-[1-(4-ethoxyphenyl)ethyl]-3-methylbenzamide
Description
N-[1-(4-ethoxyphenyl)ethyl]-3-methylbenzamide is an organic compound that belongs to the class of amides It is characterized by the presence of an ethoxyphenyl group attached to an ethyl chain, which is further connected to a methylbenzamide moiety
Properties
IUPAC Name |
N-[1-(4-ethoxyphenyl)ethyl]-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-4-21-17-10-8-15(9-11-17)14(3)19-18(20)16-7-5-6-13(2)12-16/h5-12,14H,4H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVFQEBOCZUUJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C)NC(=O)C2=CC=CC(=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-ethoxyphenyl)ethyl]-3-methylbenzamide typically involves the reaction of 4-ethoxyacetophenone with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated purification systems can further streamline the production process, making it more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-ethoxyphenyl)ethyl]-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The amide group can be reduced to form an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Formation of 4-ethoxybenzaldehyde or 4-ethoxybenzoic acid.
Reduction: Formation of N-[1-(4-ethoxyphenyl)ethyl]-3-methylbenzylamine.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
N-[1-(4-ethoxyphenyl)ethyl]-3-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[1-(4-ethoxyphenyl)ethyl]-3-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxyphenyl group may enhance the compound’s ability to bind to these targets, while the amide group can participate in hydrogen bonding, stabilizing the interaction. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(4-ethoxyphenyl)acetamide: Known for its analgesic and antipyretic properties.
N-(4-ethoxyphenyl)benzamide: Similar structure but lacks the methyl group, which may affect its biological activity.
N-(4-ethoxyphenyl)ethylamine: Lacks the amide group, which may result in different chemical reactivity and biological properties.
Uniqueness
N-[1-(4-ethoxyphenyl)ethyl]-3-methylbenzamide is unique due to the presence of both the ethoxyphenyl and methylbenzamide groups, which confer specific chemical and biological properties. This combination allows for versatile applications and potential for further functionalization in synthetic chemistry.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
